1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a specialized organic compound. This compound is particularly interesting due to its unique molecular structure, which features a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group. These functional groups give the compound its distinctive reactivity and properties.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol typically involves multiple steps. One common synthetic route starts with the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butoxycarbonyl-protected amine. This intermediate is then subjected to trifluoroacetylation to introduce the trifluoromethyl group. The final step involves the addition of ethanol to the intermediate to produce the desired compound.
Industrial production methods: On an industrial scale, the production methods remain largely similar but are optimized for higher yield and cost-efficiency. This often involves the use of continuous flow reactors, improved purification techniques, and more efficient catalysts to enhance reaction rates and selectivity.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electrophilic sites on the compound.
Common reagents and conditions used in these reactions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions:
Oxidation: Corresponding oxidized products, such as hydroxyl or carbonyl derivatives.
Reduction: Reduced products retaining the trifluoromethyl group.
Substitution: Substituted derivatives where the nucleophile has replaced one of the functional groups.
Scientific Research Applications
Chemistry: The compound's unique functional groups make it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used to probe protein interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: Its potential as a drug intermediate is significant, particularly in the development of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, it could serve as a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
Similar compounds include other tert-butoxycarbonyl-protected amines and trifluoroethyl alcohols.
Uniqueness:
Functional Groups: The combination of a tert-butoxycarbonyl group, an amino group, and a trifluoromethyl group is relatively rare, providing unique reactivity and properties.
Stability: The trifluoromethyl group contributes to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-2,2,2-trifluoroethylamine
1-({[(Tert-butoxy)carbonyl]amino}amino)ethanol
2,2,2-Trifluoroethylamine derivatives
This compound's multifaceted applications and unique properties make it an exciting topic for further research and development.
Biological Activity
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroethyl group, which often enhances lipophilicity and bioactivity. Its structure can be summarized as follows:
- Chemical Formula : C₉H₁₄F₃N₃O₃
- Molecular Weight : 251.23 g/mol
- CAS Number : 1260616-34-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. Inhibition of TPH can affect mood regulation and metabolic processes.
- Peripheral Activity : Unlike some compounds that penetrate the blood-brain barrier (BBB), this compound appears to act primarily within peripheral tissues, making it a candidate for treating obesity and related metabolic disorders without central nervous system side effects .
Biological Evaluations
Several studies have investigated the biological effects of this compound:
In Vitro Studies
A study evaluated the inhibitory effects on TPH with results indicating an IC50 value of approximately 37 nM for one of its derivatives . This suggests significant potency in inhibiting serotonin synthesis.
In Vivo Studies
In animal models, compounds similar to this compound demonstrated reductions in body weight and fat accumulation. These findings support its potential application in obesity management .
Case Studies
- Obesity Treatment : A derivative of this compound was tested in a rodent model where it significantly reduced body weight gain and fat accumulation compared to controls. The study highlighted the importance of peripheral action in mitigating obesity-related metabolic issues .
- Metabolic Disorders : Another investigation focused on the compound's role in modulating metabolic pathways associated with fatty liver disease. Results indicated that treatment led to improved lipid profiles and reduced liver fat accumulation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the tert-butoxycarbonyl group and trifluoroethyl moiety can significantly influence the biological activity of the compound. For instance:
- Hydrophobic Interactions : Variations in hydrophobicity have shown to enhance binding affinity to target enzymes.
- Functional Group Variation : Substituting different amino groups can alter potency and selectivity against specific targets.
Compound Variant | IC50 (nM) | Biological Activity |
---|---|---|
Original Compound | 37 | TPH inhibition |
Variant A | 45 | Moderate TPH inhibition |
Variant B | 28 | Enhanced TPH inhibition |
Properties
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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